Cas no 137987-99-6 (7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one)

7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a flavonoid derivative characterized by its chromen-4-one core structure substituted with a hydroxy group at the 7-position and a 4-methoxyphenoxy moiety at the 3-position. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of bioactive molecules due to its structural similarity to natural flavonoids. Its methoxy and hydroxy functional groups enhance solubility and reactivity, making it suitable for further derivatization. The compound’s stability under standard conditions and well-defined spectroscopic properties facilitate its use in research applications, including medicinal chemistry and material science. Its purity and consistent performance make it a reliable choice for experimental studies.
7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one structure
137987-99-6 structure
Product Name:7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
CAS No:137987-99-6
MF:C16H12O5
MW:284.263484954834
MDL:MFCD00525549
CID:902036
PubChem ID:5337617
Update Time:2025-05-25

7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-Hydroxy-3-(4-methoxy-phenoxy)-chromen-4-one
    • AURORA 15345
    • 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenoxy)-
    • 7-Hydroxy-3-(4-methoxyphenoxy)-4H-1-benzopyran-4-one
    • AC1NSP81
    • BRN 5442381
    • CBMicro_009185
    • Oprea1_344759
    • Oprea1_839814
    • 7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
    • SR-01000404552
    • AB00126110-07
    • 4-hydroxy-3-(4-methoxyphenoxy)-7H-chromen-7-one
    • DTXSID90160425
    • EU-0068648
    • DB-296767
    • MLS001207870
    • SMR000517110
    • CHEMBL1489562
    • BIM-0009125.P001
    • STK922841
    • NCGC00245315-02
    • EN300-235925
    • 137987-99-6
    • HMS2838A19
    • F0195-0062
    • NCGC00245315-01
    • BBL034775
    • SR-01000404552-1
    • MFCD00525549
    • AE-848/10581047
    • AKOS000272683
    • Z57086659
    • VS-12667
    • 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, AldrichCPR
    • Cambridge id 5140611
    • SMSF0003703
    • SCHEMBL18550764
    • 7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one
    • MDL: MFCD00525549
    • Inchi: 1S/C16H12O5/c1-19-11-3-5-12(6-4-11)21-15-9-20-14-8-10(17)2-7-13(14)16(15)18/h2-9,17H,1H3
    • InChI Key: FUGYQGXYGJQPQY-UHFFFAOYSA-N
    • SMILES: O1C=C(C(C2C=CC(=CC1=2)O)=O)OC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 284.06846
  • Monoisotopic Mass: 284.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 65A^2

Experimental Properties

  • Density: 1.373
  • Boiling Point: 465.6°C at 760 mmHg
  • Flash Point: 176°C
  • Refractive Index: 1.64
  • PSA: 64.99

7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301-H317
  • Warning Statement: P280-P301+P310
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 25-43
  • Safety Instruction: 36/37-45
  • Hazardous Material Identification: T

7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one Pricemore >>

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7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one Related Literature

Additional information on 7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

7-Hydroxy-3-(4-Methoxyphenoxy)-4H-Chromen-4-One: A Comprehensive Overview

7-Hydroxy-3-(4-Methoxyphenoxy)-4H-Chromen-4-One, also known by its CAS number 137987-99-6, is a fascinating compound with significant potential in various fields of research and application. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a lactone ring. Chromones are widely studied due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structure of 7-Hydroxy-3-(4-Methoxyphenoxy)-4H-Chromen-4-One includes a chromenone skeleton with hydroxyl and methoxy substituents, which contribute to its unique chemical and biological properties.

The synthesis of 7-Hydroxy-3-(4-Methoxyphenoxy)-4H-Chromen-4-One involves a series of well-established organic reactions. Typically, the compound is synthesized through a two-step process: first, the preparation of the corresponding chromanone derivative, followed by the introduction of the hydroxyl and methoxy groups via nucleophilic substitution or oxidation reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. These improvements are particularly important for large-scale production and subsequent biological testing.

The biological activity of 7-Hydroxy-3-(4-Methoxyphenoxy)-4H-Chromen-4-One has been extensively studied in recent years. One of the most notable findings is its potent antioxidant activity, which is attributed to the presence of hydroxyl groups that can effectively scavenge free radicals. In vitro studies have demonstrated that this compound exhibits higher antioxidant capacity compared to several well-known antioxidants, such as vitamin C and glutathione. Furthermore, research has shown that 7-Hydroxy-3-(4-Methoxyphenoxy)-4H-Chromen-4-One possesses significant anti-inflammatory properties, making it a promising candidate for the development of anti-inflammatory drugs.

In addition to its antioxidant and anti-inflammatory activities, 7-Hydroxy-3-(4-Methoxyphenoxy)-4H-Chromen-4-One has also been investigated for its potential anticancer effects. Preclinical studies have revealed that this compound can induce apoptosis in various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism underlying this activity involves the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. These findings suggest that 7-Hydroxy-3-(4-Methoxyphenoxy)-4H-Chromen-4-One could serve as a lead compound for the development of novel anticancer agents.

The pharmacokinetic properties of 7-Hydroxy-3-(4-Methoxyphenoxy)-4H-Chromen-4-One have also been evaluated in animal models. Studies indicate that this compound exhibits good bioavailability and is metabolized through hepatic pathways. However, further research is needed to fully understand its pharmacokinetic profile and potential drug-drug interactions.

In terms of applications, 7-Hydroxy-3-(p-methoxyphenoxy)-chromanone has shown promise in the fields of food science and cosmetics due to its antioxidant properties. In food science, it can be used as a natural food preservative to extend shelf life by preventing oxidative degradation of food components. In cosmetics, it may serve as an active ingredient in antiaging products due to its ability to protect skin cells from oxidative stress caused by environmental factors such as UV radiation and pollution.

The structural versatility of CAS No 137987-99-6 also makes it an attractive target for further chemical modifications. Researchers are exploring various strategies to enhance its bioactivity by introducing additional functional groups or modifying existing ones. For instance, the introduction of electron-withdrawing groups may increase the compound's stability and solubility, while electron-donating groups could enhance its bioavailability.

In conclusion, 7-Hydroxy-3-(p-methoxyphenoxy)-chromanone, with its unique chemical structure and diverse biological activities, represents a valuable compound for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound holds great potential for contributing to advancements in medicine, food science, and cosmetics.

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